molecular formula C17H23FN2O3 B2532748 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide CAS No. 2097895-56-0

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2532748
CAS No.: 2097895-56-0
M. Wt: 322.38
InChI Key: NVEXDBJDTZCNCX-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a tert-butyl group at the 4-position and a carboxamide-linked 4-fluorophenoxyethyl side chain.

Properties

IUPAC Name

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)13-10-20-16(22)14(13)15(21)19-8-9-23-12-6-4-11(18)5-7-12/h4-7,13-14H,8-10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEXDBJDTZCNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.

    Introduction of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group can be introduced via a nucleophilic substitution reaction, where a fluorophenol derivative reacts with an appropriate alkylating agent.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Formation of the Carboxamide Functional Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound has been investigated for various biological activities, primarily due to its structural components that allow it to interact with biological targets effectively. Key areas of focus include:

Antimicrobial Activity

Research has indicated that derivatives of compounds containing the fluorophenyl group exhibit antimicrobial properties. Studies have shown efficacy against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The introduction of fluorine enhances the lipophilicity and bioactivity of the compound, making it a candidate for further exploration in antimicrobial drug development .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it shows potential as an inhibitor of p38 MAPK, a key player in inflammatory responses. This inhibition could lead to therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other chronic inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity studies have revealed that this compound exhibits selective cytotoxicity against various cancer cell lines, including HeLa cells. At concentrations around 50 µM, it has demonstrated a significant reduction in cell viability, indicating promising potential as an anticancer agent .

Case Study on Antimicrobial Effects

A study focusing on similar compounds demonstrated that modifications at the phenyl ring significantly influenced antimicrobial activity. The introduction of fluorine was found to enhance antibacterial potency against Escherichia coli and Pseudomonas aeruginosa, suggesting that structural modifications can optimize efficacy .

Case Study on Cytotoxicity

In a recent investigation into the cytotoxic effects of related compounds, one derivative resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM. This finding supports the compound's potential for further development as an anticancer agent .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits p38 MAPK activity
CytotoxicitySelective cytotoxicity in cancer cell lines

Research Findings

The biological activity of 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide is underpinned by its structural features that facilitate interactions with biological targets. Key findings include:

  • The fluorine substitution enhances binding affinity to target proteins.
  • The thioether linkage contributes to increased stability and bioavailability.
  • Ongoing research focuses on optimizing these compounds through structure-activity relationship (SAR) studies to improve efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Target Specificity

The compound shares structural motifs with several bioactive molecules (Table 1):

Compound Name Key Structural Differences Biological Target/Activity Reference
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide (Target) Pyrrolidinone core, 4-fluorophenoxyethyl chain Inferred: Enzymatic inhibition (e.g., PanK)
N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide Sulfanyl-triazole core, trifluoromethyl group PanK inhibition (antimycobacterial activity)
ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) Chlorobenzamide substitution MtPanK inhibition (IC₅₀ data not provided)
4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide Phenyl vs. phenoxyethyl group Unknown (structural analog, solubility studies)
EP 4 374 877 A2 Derivatives (e.g., (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-...) Pyridazine core, morpholine substituents Kinase inhibition (implied by patent claims)

Key Observations :

Core Structure: The pyrrolidinone core of the target compound contrasts with triazole (ZVT) or pyridazine (EP 4 374 877 derivatives) cores in analogs. This difference likely influences binding specificity; for example, triazole-containing compounds target PanK, while pyridazine derivatives may modulate kinase activity .

Substituent Effects: The 4-fluorophenoxyethyl chain enhances hydrophobicity and may improve membrane permeability compared to non-fluorinated analogs. Replacement of the phenoxy group with phenyl (as in ’s analog) reduces ether oxygen-mediated hydrogen bonding, which could lower solubility or alter target engagement .

Pharmacological and Physicochemical Properties
  • Target Affinity: Analogous compounds with 4-fluorophenoxyethyl chains (e.g., ZVT) show activity against MtPanK, suggesting the target compound may share similar mechanisms . However, the oxopyrrolidine core might confer distinct binding kinetics compared to sulfanyl-triazole derivatives.
  • Solubility and Bioavailability : The tert-butyl group and fluorinated aromatic ring likely increase logP values, favoring passive diffusion but risking solubility limitations. In contrast, morpholine-containing derivatives () may exhibit improved solubility due to their polar substituents .

Biological Activity

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide is a synthetic compound belonging to the class of pyrrolidine carboxamides. This compound has garnered interest in biological research due to its potential interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H23FN2O3
  • Molecular Weight : 322.4 g/mol
  • CAS Number : 2097895-56-0

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors such as γ-lactams.
  • Introduction of the Fluorophenoxyethyl Group : This is accomplished via nucleophilic substitution reactions using fluorobenzene derivatives.
  • Attachment of the tert-Butyl Group : Alkylation reactions with tert-butyl halides are commonly used.
  • Formation of the Carboxamide Group : Amide coupling reactions complete the synthesis process.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity or receptor functions by binding to these targets, thus influencing various biochemical pathways.

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in various physiological processes:

  • Cholinesterases : Compounds structurally related to this pyrrolidine derivative have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission .
CompoundAChE IC50 (μM)BChE IC50 (μM)
4-tert-butyl...19.213.2
Related Compound10.47.7

Cytotoxicity Assessments

In vitro cytotoxicity studies have been performed using cancer cell lines, including MCF-7 (breast cancer). These studies aim to evaluate the potential therapeutic applications of the compound:

  • MCF-7 Cell Line : The compound's cytotoxic effects were assessed, revealing varying degrees of inhibition depending on concentration .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interactions between the compound and its biological targets at a molecular level:

  • Binding Affinity : The presence of electron-withdrawing groups, such as fluorine, enhances binding interactions through hydrogen bonding and other non-covalent interactions, which may contribute to increased biological activity .

Case Studies

  • Study on Multi-target Inhibition : A recent study evaluated derivatives similar to this compound for their ability to inhibit multiple targets involved in neurodegenerative diseases . The results indicated that modifications in substituents significantly impacted their inhibitory profiles.
  • Antioxidant Activity Assessment : Another study highlighted the antioxidant properties associated with compounds featuring similar structures, suggesting potential protective effects against oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the pyrrolidine-2-one core in 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide?

  • Methodology : The pyrrolidine-2-one core can be synthesized via cyclization of β-amino esters or through ring-closing metathesis. For example, a stepwise approach involves coupling 3-carboxypyrrolidinone derivatives with tert-butyl-protected intermediates using carbodiimide-based reagents (e.g., EDC·HCl) and HOBt in DMF, followed by deprotection . Fluorophenyl ether moieties are typically introduced via nucleophilic substitution of 4-fluorophenol with bromoethyl intermediates under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.2 ppm for CH₃, singlet), fluorophenyl protons (δ ~6.8–7.2 ppm, doublets), and pyrrolidinone carbonyl (δ ~175 ppm in ¹³C) .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the tert-butyl and fluorophenoxy groups (e.g., torsional angles between pyrrolidine and aryl rings) .
  • HRMS : Validates molecular formula (C₁₈H₂₃FN₂O₃) with exact mass matching [M+H]⁺ .

Q. How can researchers assess the compound’s preliminary bioactivity against kinase targets?

  • Methodology : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., MAPK or PI3K isoforms). Structural analogs with fluorophenyl and carboxamide motifs have shown inhibitory activity by occupying hydrophobic pockets adjacent to ATP-binding sites . Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) can prioritize targets for further validation .

Advanced Research Questions

Q. What structural modifications enhance metabolic stability without compromising target affinity?

  • Methodology :

  • tert-Butyl Optimization : Replace tert-butyl with bulkier groups (e.g., adamantyl) to reduce CYP450-mediated oxidation while maintaining hydrophobic interactions .
  • Fluorophenyl Substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position of the phenyl ring to improve metabolic resistance and π-stacking .
  • In Vivo PK Studies : Compare plasma half-life (t₁/₂) and clearance rates in rodent models after modifications .

Q. How do conflicting crystallographic and computational docking data arise in SAR studies?

  • Methodology : Discrepancies often stem from ligand flexibility or solvent effects. For example, X-ray structures may show the fluorophenyl group in a planar conformation, while docking predicts a tilted pose due to implicit solvation models. Mitigate by:

  • Performing MD simulations (AMBER/CHARMM) with explicit solvent to assess conformational stability .
  • Validating with mutagenesis (e.g., Ala-scanning of binding pocket residues) .

Q. What strategies resolve low yields in the final amide coupling step?

  • Methodology :

  • Activation Reagents : Switch from EDC/HOBt to HATU or PyBOP for sterically hindered amines .
  • Solvent Optimization : Use DCM/THF mixtures to improve solubility of tert-butyl intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hr reflux) and minimize decomposition .

Data Contradiction Analysis

Q. Why do biological assays show variance in IC₅₀ values across different batches?

  • Root Cause : Impurities (e.g., unreacted tert-butyl intermediates) or stereochemical inconsistencies (racemization during synthesis).
  • Resolution :

  • HPLC Purity Checks : Use C18 columns with UV detection (λ = 254 nm) to ensure ≥98% purity .
  • Chiral HPLC : Confirm enantiomeric excess (ee) if the compound has stereocenters .

Structural and Computational Tools

Q. Which DFT methods best predict the compound’s reactivity in nucleophilic environments?

  • Methodology : B3LYP/6-311+G(d,p) calculations can model charge distribution, identifying electrophilic sites (e.g., pyrrolidinone carbonyl). Fukui indices (NPA charges) highlight susceptibility to nucleophilic attack at the 2-oxo position .

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